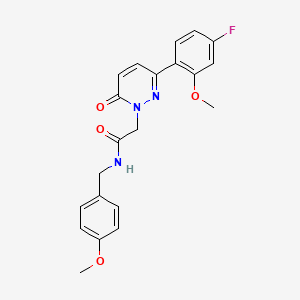

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Description

2-(3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an acetamide side chain linked to a 4-methoxybenzyl group. Its molecular formula is C₂₀H₁₉FN₂O₄ (calculated molecular weight: 376.38 g/mol). The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which modulate its electronic properties and biological interactions .

Preliminary studies suggest activity against cancer cell lines, though detailed mechanistic data remain under investigation .

Properties

IUPAC Name |

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c1-28-16-6-3-14(4-7-16)12-23-20(26)13-25-21(27)10-9-18(24-25)17-8-5-15(22)11-19(17)29-2/h3-11H,12-13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTODWPBIHFZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluoro-methoxybenzene derivative is reacted with a suitable nucleophile.

Attachment of the Methoxybenzyl Acetamide Moiety: This step involves the acylation of the pyridazinone intermediate with 4-methoxybenzyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Key Observations:

- N-Substituents : The 4-methoxybenzyl group may enhance solubility and target affinity relative to bulkier alkyl chains (e.g., 4-phenylbutan-2-yl in ) .

- Core Modifications: Pyrimidinone analogs () exhibit reduced ring strain, which could alter metabolic stability but diminish pyridazinone-specific activity (e.g., phosphodiesterase inhibition) .

Biological Activity

The compound 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a pyridazinone derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

- Molecular Formula: C22H22FN3O3

- Molecular Weight: 415.4 g/mol

The compound's structure features a pyridazine core substituted with a fluoro-methoxyphenyl group and an acetamide moiety, which may contribute to its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets that modulate various biological pathways. It likely binds to enzymes or receptors, influencing their activity, leading to biological responses such as:

- Inhibition of Cell Proliferation: The compound may inhibit the growth of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis: It could promote programmed cell death in malignant cells through the activation of apoptotic pathways.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to:

- Suppress the proliferation of various cancer cell lines.

- Induce apoptosis in tumor cells through caspase activation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Cell cycle arrest and apoptosis induction |

| MCF7 (Breast) | 15 | Inhibition of proliferation |

| HeLa (Cervical) | 12 | Activation of caspases |

Inflammation Modulation

The compound may also play a role in modulating inflammatory responses. Preliminary studies suggest it can:

- Inhibit the expression of pro-inflammatory cytokines.

- Affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation.

Case Studies and Research Findings

-

Study on Cancer Cell Lines:

A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines, indicating its potential as an anticancer agent . -

Inflammation Studies:

Another research article highlighted the compound's ability to reduce TNF-alpha levels in macrophages, suggesting its utility in treating inflammatory diseases . -

Mechanistic Insights:

Investigations into the molecular mechanisms revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide?

Answer:

- Key Steps : The synthesis typically involves multi-step reactions, including nucleophilic substitution (for fluorophenyl groups) and amide coupling. For example, intermediates like 3-(4-fluoro-2-methoxyphenyl)pyridazinone are synthesized first, followed by acetamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates. Ethanol or acetic acid may be used for cyclization steps .

- Catalysts : Acidic (HCl) or basic (K₂CO₃) conditions are critical for ring closure in pyridazinone formation .

- Temperature : Pyridazinone cyclization often requires reflux (80–100°C), while amide coupling is performed at 0–25°C to minimize side reactions .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Answer:

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 4.0–4.3 ppm, pyridazinone carbonyl at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₀F₂N₂O₄: 415.14) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC₅₀ determination) due to pyridazinone’s ATP-binding affinity .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .

- Anti-inflammatory Activity : COX-2 inhibition assay with celecoxib as a control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Answer:

- Modification Sites :

- Pyridazinone Core : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance binding to hydrophobic kinase pockets .

- Methoxybenzyl Group : Replace with trifluoromethyl or nitro substituents to modulate lipophilicity and bioavailability .

- Methodology :

- Parallel Synthesis : Generate analogs via combinatorial chemistry and screen against target panels (e.g., kinase profiling) .

- Computational Docking : Use AutoDock Vina to predict binding modes to EGFR or COX-2 .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

- Dose-Dependent Effects : Re-evaluate activity across a broader concentration range (0.1–200 μM) to identify therapeutic windows .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets (e.g., carbonic anhydrase) .

- Cell-Type Specificity : Compare activity in primary vs. immortalized cells (e.g., normal fibroblasts vs. cancer lines) .

Q. How can pharmacokinetic parameters (e.g., half-life, bioavailability) be assessed in preclinical models?

Answer:

- In Vivo Studies :

- Rodent Models : Administer 10 mg/kg (IV/oral) and collect plasma samples for LC-MS/MS analysis at 0.5, 1, 2, 4, 8, 24 h .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure intrinsic clearance .

- Key Metrics :

- Cmax : Target >1 μM for therapeutic efficacy.

- t½ : Aim for >4 h to support QD dosing .

Q. What experimental approaches identify the primary biological target(s) of this compound?

Answer:

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify sensitizing/resistant genes .

- Thermal Shift Assay (TSA) : Monitor protein denaturation to detect target engagement (ΔTm >2°C indicates binding) .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in synthetic yields?

Answer:

- Troubleshooting :

- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., amide coupling) .

- Intermediate Stability : Characterize intermediates via TLC/NMR immediately after synthesis to detect degradation .

- Statistical Design : Apply factorial DOE (design of experiments) to optimize variables (e.g., solvent ratio, catalyst loading) .

Q. What computational tools are recommended for predicting metabolic pathways?

Answer:

- Software :

- Meteor Nexus : Predicts phase I/II metabolites based on structural motifs (e.g., demethylation of methoxy groups) .

- SwissADME : Estimates CYP450 enzyme interactions (e.g., CYP3A4 liability) .

Advanced Mechanistic Studies

Q. How can researchers elucidate the role of the 4-fluoro-2-methoxyphenyl group in target binding?

Answer:

- Crystallography : Co-crystallize the compound with its target (e.g., EGFR) to resolve halogen-bonding interactions .

- Fluorescence Quenching : Titrate the compound into fluorophore-labeled protein solutions to measure binding constants (Kd) .

Q. What in vivo models are appropriate for validating anti-cancer efficacy?

Answer:

- Xenograft Models : Implant HT-29 (colon cancer) or A549 (lung cancer) cells into nude mice; administer 20 mg/kg/day orally for 21 days. Measure tumor volume via caliper and validate via immunohistochemistry (Ki-67, caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.